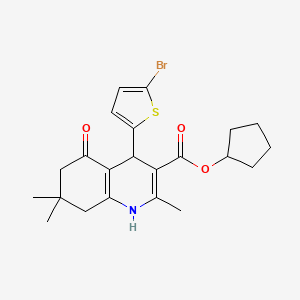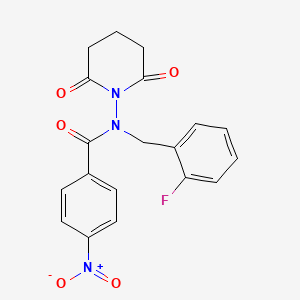methanone](/img/structure/B5088928.png)
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of piperidine derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone is not fully understood. However, it is believed that [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone exerts its biological effects by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has also been shown to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of arthritis. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has also been shown to exhibit antidepressant effects in animal models of depression. Furthermore, [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been shown to possess antitumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone in lab experiments is its diverse biological activities. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been shown to exhibit analgesic, anti-inflammatory, and antidepressant effects, making it a useful tool for studying these biological processes. However, one of the limitations of using [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone in lab experiments is its moderate to low solubility in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. One area of research could focus on the development of more efficient synthesis methods for [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. Another area of research could focus on the development of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone derivatives with improved biological activity and solubility. Furthermore, future research could investigate the potential of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone as a potential anticancer drug. Overall, [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone is a promising compound with diverse biological activities that warrant further investigation.
Métodos De Síntesis
The synthesis of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine using a suitable protecting group. This is followed by the introduction of the ethoxybenzyl and 2-methoxyphenyl groups to the piperidine ring. The final step involves the deprotection of the amine group, resulting in the formation of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. The synthesis of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been reported in the literature, and the yields are reported to be moderate to good.
Aplicaciones Científicas De Investigación
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has also been shown to possess antitumor activity, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]piperidin-3-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-3-26-19-12-10-17(11-13-19)15-23-14-6-7-18(16-23)22(24)20-8-4-5-9-21(20)25-2/h4-5,8-13,18H,3,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCIVTLDAQIOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)

![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)
![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
![N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5088925.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)
![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)